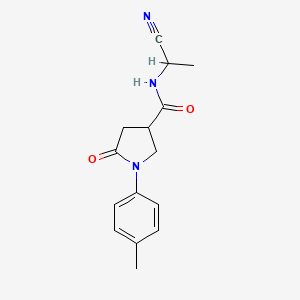
N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly in cancers that have high levels of ribosomal DNA (rDNA) amplification.
Mécanisme D'action
N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide targets the upstream binding factor (UBF), a transcription factor that is essential for Pol I transcription. UBF binds to rDNA and recruits Pol I to initiate transcription. This compound binds to the DNA-binding domain of UBF, preventing its interaction with rDNA and inhibiting Pol I transcription. This leads to decreased rRNA synthesis and cell growth inhibition.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the formation of nucleolar stress granules, which are involved in the cellular response to stress and aging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its specificity for Pol I transcription, which allows for targeted inhibition of rRNA synthesis. This compound has also been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to conventional chemotherapy. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its efficacy in certain cancer types.
Orientations Futures
Future research on N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide will likely focus on its clinical efficacy in cancer patients. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various cancer types, including breast, ovarian, and hematological malignancies. Other future directions may include the development of more potent and selective this compound analogs, as well as the identification of biomarkers that can predict response to this compound treatment. Overall, this compound represents a promising new avenue for cancer therapy, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-methylphenyl)acrylate. The resulting ethyl 2-(4-methylphenyl)acrylate is then reacted with pyrrolidin-3-one to obtain this compound. The synthesis of this compound is a multi-step process that requires careful purification and characterization to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and hematological malignancies. In vitro studies have shown that this compound inhibits Pol I transcription, leading to decreased rRNA synthesis and cell growth inhibition. In vivo studies have demonstrated that this compound has potent antitumor activity in various cancer models, including those that are resistant to conventional chemotherapy. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-3-5-13(6-4-10)18-9-12(7-14(18)19)15(20)17-11(2)8-16/h3-6,11-12H,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDDEALCUHXAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
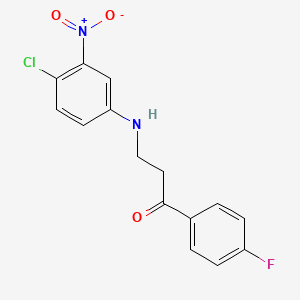
![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)
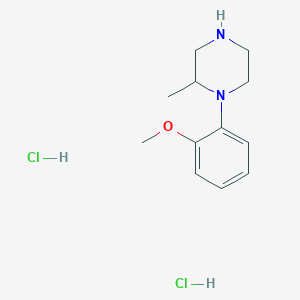
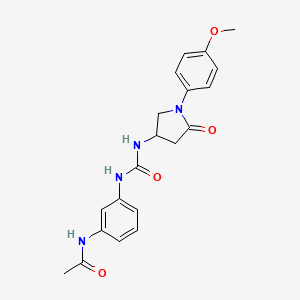
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2617555.png)
![(7R)-8-Benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2617557.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)


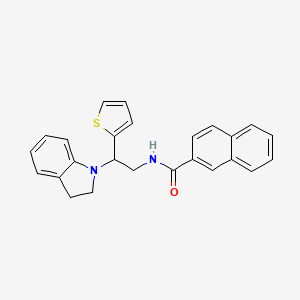
![N-(tert-butyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2617566.png)
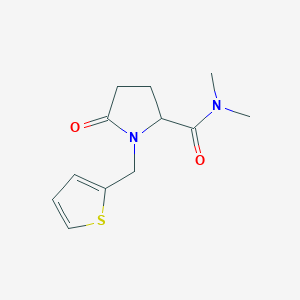
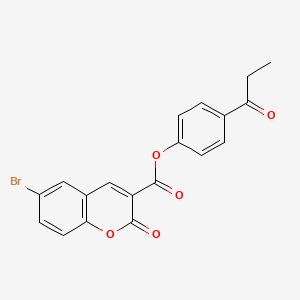
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2617570.png)
